molecular formula C18H10Cl2F3NO2 B285831 5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B285831
M. Wt: 400.2 g/mol
InChI Key: BTEVSYOFNBIBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, also known as DPCTF, is a synthetic compound that has been developed for its potential use in scientific research. This compound has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its binding to the active site of PDE4 and PDE7 enzymes, inhibiting their activity. This leads to an increase in the levels of cyclic AMP, which in turn affects various cellular processes.
Biochemical and Physiological Effects
5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and immunomodulatory effects, as well as potential neuroprotective effects. 5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has also been studied for its potential use in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide in lab experiments is its specificity for PDE4 and PDE7 enzymes, which allows for targeted inhibition of these enzymes. However, one limitation is its relatively low potency compared to other PDE inhibitors.

Future Directions

There are several potential future directions for research on 5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further research is needed to optimize the synthesis and potency of 5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide for use in scientific research.

Synthesis Methods

The synthesis of 5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves the reaction of 3-(trifluoromethyl)benzene-1-carboxylic acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with furan-2-carboxylic acid to yield the final product.

Scientific Research Applications

5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been studied for its potential use as a tool in scientific research. It has been found to have activity as an inhibitor of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic AMP-specific phosphodiesterase (PDE7). These enzymes play important roles in various physiological processes, such as inflammation and immune response.

properties

Molecular Formula

C18H10Cl2F3NO2

Molecular Weight

400.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H10Cl2F3NO2/c19-13-5-4-10(8-14(13)20)15-6-7-16(26-15)17(25)24-12-3-1-2-11(9-12)18(21,22)23/h1-9H,(H,24,25)

InChI Key

BTEVSYOFNBIBBF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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